9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-
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Overview
Description
9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- is a complex organic compound with a molecular formula of C28H24N6O3 . This compound is part of the anthraquinone family, known for their applications in dyes, pigments, and various industrial processes .
Preparation Methods
The synthesis of 9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- involves multiple steps. The starting material is typically anthracene, which undergoes oxidation to form 9,10-anthraquinone . This intermediate is then subjected to acetylation and amination reactions under controlled conditions to introduce the acetyl and amino groups . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The amino and acetyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways . Additionally, it can bind to DNA and interfere with replication and transcription processes .
Comparison with Similar Compounds
Similar compounds to 9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- include:
9,10-Anthracenedione: A simpler structure without the acetyl and amino groups.
1-amino-4-hydroxy-9,10-anthracenedione: Contains a hydroxy group instead of the acetyl group.
1-amino-2-methyl-9,10-anthracenedione: Features a methyl group in place of the acetyl group.
The uniqueness of 9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]- lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
64086-96-0 |
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Molecular Formula |
C28H24N6O3 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-acetyl-1-amino-4-[[4-phenyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N6O3/c1-14(2)30-27-32-26(16-9-5-4-6-10-16)33-28(34-27)31-20-13-19(15(3)35)23(29)22-21(20)24(36)17-11-7-8-12-18(17)25(22)37/h4-14H,29H2,1-3H3,(H2,30,31,32,33,34) |
InChI Key |
ZNPYBNNSPKOGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC2=C3C(=C(C(=C2)C(=O)C)N)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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